

An In-depth Technical Guide to the Toxicological Profile of 4-Iodophenoxyacetic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Iodophenoxyacetic acid**

Cat. No.: **B156795**

[Get Quote](#)

Introduction

4-Iodophenoxyacetic acid is a halogenated phenoxyacetic acid derivative. While its direct applications are not extensively documented in publicly available literature, its structural similarity to other phenoxyacetic acids, a class of compounds that includes widely used herbicides, warrants a thorough toxicological evaluation. This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicological profile of **4-Iodophenoxyacetic acid**. It is intended for researchers, scientists, and drug development professionals who may encounter this compound or its analogs in their work.

This guide has been structured to provide a logical flow of information, beginning with the fundamental physicochemical properties that govern its biological interactions, moving through its journey in a biological system (toxicokinetics), and culminating in its effects on that system (toxicodynamics and specific toxicological endpoints). It is critical to note that for many toxicological parameters, specific data for **4-Iodophenoxyacetic acid** are not available. In such instances, this guide draws upon data from structurally related and well-studied analogs, such as 4-chlorophenoxyacetic acid (4-CPA) and 2,4-dichlorophenoxyacetic acid (2,4-D), to provide a predictive assessment. Such instances are clearly indicated to maintain scientific integrity.

Physicochemical Properties

The toxicological profile of any chemical is fundamentally linked to its physical and chemical properties. These properties influence its absorption, distribution, metabolism, excretion, and

interaction with biological macromolecules.

Property	Value	Source
Chemical Formula	<chem>C8H7IO2</chem>	
Molecular Weight	262.04 g/mol	
Appearance	White to cream to pale brown powder or crystalline powder	
Melting Point	136-143 °C	
Water Solubility	Data not available	
LogP (Octanol/Water Partition Coefficient)	2.6	

The LogP value of 2.6 suggests that **4-Iodophenoxyacetic acid** has moderate lipophilicity. This property indicates that it may be absorbed through lipid membranes, but its water solubility (though not quantified in the available literature) is likely sufficient for transport in aqueous biological fluids.

Toxicokinetics: The Journey Through the Body

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. Understanding the ADME profile is crucial for predicting target organ toxicity and for extrapolating data from animal studies to humans.

Absorption

Specific data on the absorption of **4-Iodophenoxyacetic acid** following oral, dermal, or inhalation exposure are not available. However, based on its moderate lipophilicity, absorption across the gastrointestinal tract and potentially the skin can be anticipated. The acidic nature of the carboxylic acid group may influence its absorption in the varying pH environments of the digestive system.

Distribution

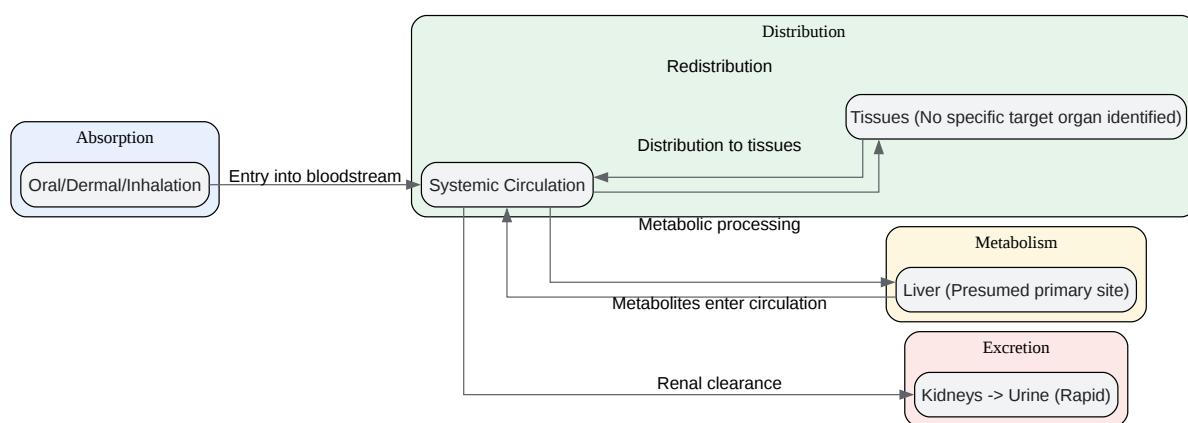
A biodistribution study of a closely related compound, ¹³¹I-radiolabelled 4-iodophenylacetic acid, in Sprague Dawley rats provides valuable insight into the likely distribution of **4-Iodophenoxyacetic acid**.^{[1][2][3]} The study, utilizing SPECT imaging, found no specific target organ for the radiolabeled compound five hours post-injection.^{[1][2][3]} This suggests a relatively rapid and widespread distribution without significant accumulation in any particular tissue at this time point.^{[1][2][3]}

Metabolism

There is no specific information available on the metabolism of **4-Iodophenoxyacetic acid**. For structurally similar phenoxyacetic acid herbicides like 2,4-D, metabolism is generally not extensive, with the parent compound being the major excreted substance. Potential metabolic pathways could involve hydroxylation of the aromatic ring or conjugation of the carboxylic acid group.

Excretion

The aforementioned study on ¹³¹I-radiolabelled 4-iodophenylacetic acid demonstrated rapid excretion from all organs via the kidneys into the urine.^{[1][2][3]} This is consistent with the excretion patterns of other phenoxyacetic acids, which are typically eliminated relatively quickly, primarily in the urine.^[4]


Experimental Protocol: In Vivo Biodistribution Study (Illustrative)

The following is an illustrative protocol based on the study of ¹³¹I-radiolabelled 4-iodophenylacetic acid to provide context for how such data is generated.

- Radiolabeling: Synthesize ¹³¹I-**4-Iodophenoxyacetic acid** via isotopic exchange.
- Animal Model: Utilize healthy adult Sprague Dawley rats.
- Administration: Administer a defined dose of the radiolabeled compound intravenously.
- Imaging: Perform dynamic and static SPECT scans at various time points post-injection to visualize the distribution of radioactivity.
- Ex Vivo Analysis: At the study endpoint, euthanize the animals, dissect key organs and tissues, and measure the radioactivity in each sample using a gamma counter to quantify the

percentage of the injected dose per gram of tissue (%ID/g).

- Data Analysis: Analyze the imaging and ex vivo data to determine the rate of clearance from different organs and the primary route of excretion.

[Click to download full resolution via product page](#)

Caption: A simplified workflow of the presumed ADME process for **4-Iodophenoxyacetic acid**.

Toxicodynamics: Mechanism of Action

The specific mechanisms of toxicity for **4-Iodophenoxyacetic acid** have not been elucidated. However, for the broader class of chlorophenoxy herbicides, several mechanisms have been proposed, including the uncoupling of oxidative phosphorylation, which disrupts cellular energy production, and the induction of oxidative stress.^[5] At high concentrations, these compounds can also cause non-specific damage to cell membranes.^[5]

Toxicological Endpoints

This section details the known or predicted effects of **4-Iodophenoxyacetic acid** on various toxicological endpoints. As previously mentioned, a significant portion of this information is derived from safety data sheets and studies on analogous compounds due to the lack of specific data for **4-Iodophenoxyacetic acid**.

Acute Toxicity

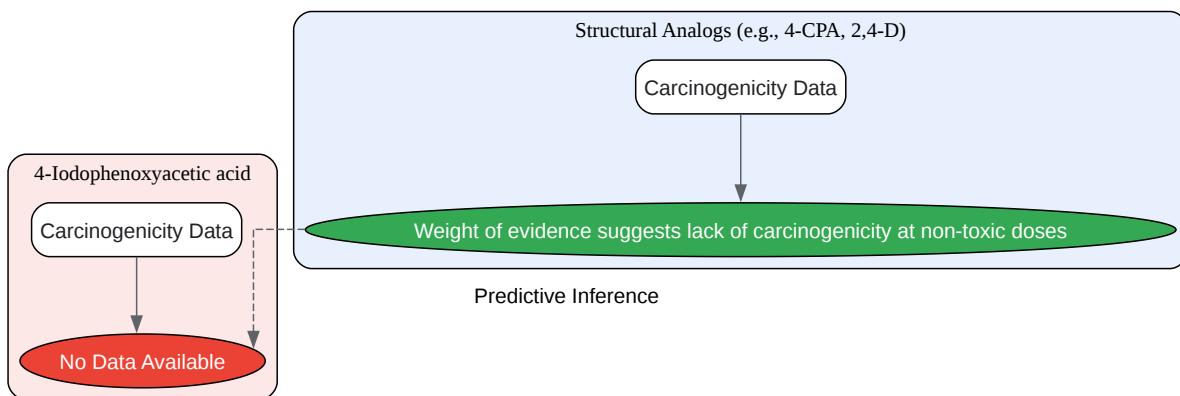
Safety Data Sheets for **4-Iodophenoxyacetic acid** and its close analog, 4-Iodophenylacetic acid, consistently state that no data is available for acute oral, dermal, or inhalation toxicity.^[6] ^[7]^[8] However, based on aggregated GHS classifications, the compound is considered to be a skin and eye irritant and may cause respiratory irritation.^[7]^[9]^[10]

GHS Hazard Classification for 4-Iodophenylacetic acid:^[9]

- Skin corrosion/irritation: Category 2 (Causes skin irritation)
- Serious eye damage/eye irritation: Category 2 (Causes serious eye irritation)
- Specific target organ toxicity (single exposure); Respiratory tract irritation: Category 3 (May cause respiratory irritation)

Subchronic and Chronic Toxicity

No subchronic or chronic toxicity studies were identified for **4-Iodophenoxyacetic acid**.


Studies on related phenoxyacetic acids, such as 2,4-D, have shown that at high doses, long-term exposure can lead to effects on the liver, kidneys, and red blood cells in animal models.^[11]^[12]

Genotoxicity and Mutagenicity

Available safety data sheets indicate that there is no data on the genotoxicity or mutagenicity of **4-Iodophenoxyacetic acid**.^[6]^[7] Studies on other phenoxyacetic acids have yielded mixed results. For instance, 2,4-dichlorophenoxyacetic acid has been shown to have cytotoxic and mutagenic effects in some test systems.^[13] The genotoxic potential of phenoxyacetic acids appears to be influenced by the nature and position of the halogen substituents on the phenyl ring.^[13]

Carcinogenicity

There are no carcinogenicity studies available for **4-Iodophenoxyacetic acid**.^[7] However, an assessment of structurally related compounds by regulatory bodies provides some predictive insight. A review of 4-chlorophenoxyacetic acid (4-CPA) and other analogs concluded that the weight of evidence does not suggest that these compounds would be carcinogenic in lifetime studies at doses that do not cause excessive toxicity.^[14] The widely studied analog, 2,4-D, is currently classified by the EPA as "Group D" - not classifiable as to human carcinogenicity, due to inadequate evidence.^[14]

[Click to download full resolution via product page](#)

Caption: Relationship of carcinogenicity data between **4-Iodophenoxyacetic acid** and its analogs.

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of **4-Iodophenoxyacetic acid** are available.^{[6][7]} Studies on some phenoxyacetic acid herbicides have shown developmental effects, such as decreased fetal weight and delayed ossification, but typically at doses that also cause maternal toxicity.^[14]

Environmental Fate and Ecotoxicology

Environmental Fate

Specific data on the environmental fate of **4-Iodophenoxyacetic acid** is lacking. However, the environmental behavior of other phenoxyacetic acids is well-characterized. These compounds are generally of moderate persistence in soil and are susceptible to microbial degradation.[\[15\]](#) [\[16\]](#) The rate of degradation is influenced by environmental factors such as temperature, moisture, and the presence of adapted microbial populations. Photodegradation in water can also be a significant degradation pathway.

Ecotoxicology

No ecotoxicological data for **4-Iodophenoxyacetic acid** were found.[\[6\]](#) For related compounds like 2,4-D, the toxicity to aquatic organisms varies widely depending on the species and the specific formulation of the herbicide. Generally, these compounds exhibit low to moderate toxicity to fish and aquatic invertebrates.

Regulatory Status and Safety

There is no specific regulatory status information available for **4-Iodophenoxyacetic acid** from major regulatory agencies. Based on the available GHS classifications, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound to avoid skin, eye, and respiratory irritation.[\[7\]](#)[\[10\]](#)

Conclusion and Future Directions

The toxicological profile of **4-Iodophenoxyacetic acid** is largely incomplete, with significant data gaps for most toxicological endpoints. The available information, primarily from safety data sheets and a single biodistribution study of a close analog, suggests that the compound is a skin, eye, and respiratory irritant and is likely to be rapidly excreted from the body. Predictive assessment based on structurally similar phenoxyacetic acids suggests a low potential for carcinogenicity at non-toxic doses.

To establish a comprehensive and definitive toxicological profile, further research is imperative. The following studies are recommended:

- Acute toxicity studies (oral, dermal, inhalation) to determine LD50/LC50 values.

- In vitro genotoxicity assays (e.g., Ames test, chromosome aberration test) to assess mutagenic and clastogenic potential.
- Repeated dose toxicity studies (subchronic) to identify potential target organs and establish a no-observed-adverse-effect level (NOAEL).
- Reproductive and developmental toxicity screening studies.
- Ecotoxicological studies to determine the potential risk to aquatic and terrestrial organisms.

A thorough understanding of the toxicological properties of **4-Iodophenoxyacetic acid** is essential for ensuring the safety of researchers and for evaluating its potential environmental impact.

References

- Zeevaart, J. R., et al. (2012). Biodistribution and Pharmacokinetics of I-131 Labelled 4-Iodophenylacetic Acid. *Current Radiopharmaceuticals*, 5(4), 356-362. [\[Link\]](#)
- Szucs, Z., et al. (2020). BIODISTRIBUTION AND PHARMACOKINETICS OF I-131 LABELLED 4-IODO-PHENYL-ACETIC ACID.
- Zeevaart, J. R., et al. (2012). Biodistribution and pharmacokinetics of I-131 labelled 4-iodophenylacetic acid. *PubMed*. [\[Link\]](#)
- PubChem. (n.d.). 4-Iodophenylacetic acid.
- Regulations.gov. (n.d.). Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA)
- Evangelisti, M., et al. (2024). A new database contains 520 studies investigating the carcinogenicity data of 238 pharmaceuticals across 14 ATC classifications. *Frontiers in Pharmacology*. [\[Link\]](#)
- Dunkel, V. C. (n.d.). EVALUATION OF DATA FROM SHORT-TERM GENETIC TESTING OF ANTICHOLINERGIC CHEMICALS.
- Karmaus, A. L., et al. (2019). Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays. *Chemical Research in Toxicology*, 32(8), 1642-1653. [\[Link\]](#)
- U.S. Food and Drug Administration. (2003). Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. [\[Link\]](#)
- Georgian, L., et al. (1983). Genotoxic effect of substituted phenoxyacetic acids. *Mutation Research/Genetic Toxicology*, 116(3-4), 343-348. [\[Link\]](#)
- World Health Organization. (2020). Section 4.5 Genotoxicity. In *Environmental Health Criteria 240: Principles and Methods for the Risk Assessment of Chemicals in Food*. [\[Link\]](#)

- Karmaus, A. L., et al. (2019). Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays. PMC. [\[Link\]](#)
- Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2021). Guidance on a strategy for genotoxicity testing of chemicals. GOV.UK. [\[Link\]](#)
- Penner, N., et al. (2015). Radiolabeled APIs for the Conduct of Human ADME Studies of Oncology Compounds. *Journal of Labeled Compounds and Radiopharmaceuticals*, 58(3), 117-122. [\[Link\]](#)
- BioIVT. (n.d.). ADME In Vivo & PK Studies. [\[Link\]](#)
- Timchalk, C. (2004). Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk. *Toxicology*, 201(1-3), 1-19. [\[Link\]](#)
- Gebreab, K., et al. (2023). Subchronic Toxicities of Four Per- and Polyfluoroalkyl Substances (PFASs)
- Scialli, A. R., et al. (2012). Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern. *Regulatory Toxicology and Pharmacology*, 62(2), 294-303. [\[Link\]](#)
- Kokova, V. (2023). METHODS FOR DETERMINING SUB-ACUTE, SUB-CHRONIC, AND CHRONIC TOXICITY OF CHEMICAL COMPOUNDS.
- Brillas, E., et al. (2005). Degradation of herbicide 4-chlorophenoxyacetic acid by advanced electrochemical oxidation methods. *Electrochimica Acta*, 51(2), 253-261. [\[Link\]](#)
- He, M., et al. (2017). Developmental toxicity of 2,4-dichlorophenoxyacetic acid in zebrafish embryos. *Chemosphere*, 173, 236-244. [\[Link\]](#)
- Naito, K., et al. (1992). absorption, distribution, metabolism and excretion in mice, rats, dogs and monkeys after single administration of 14C-labeled compound. *Arzneimittel-Forschung*, 42(5A), 689-696. [\[Link\]](#)
- Zuanazzi, N. R., et al. (2017). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems.
- A.S. (2024). Pharmacokinetics: Understanding the Absorption, Distribution, Metabolism, and Excretion of Drugs. Medium. [\[Link\]](#)
- Snyder, R. D., & Green, J. W. (2006). Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals.
- EKG Science. (2022, July 4). Pharmacokinetics: Absorption, Distribution, Metabolism & Excretion [Video]. YouTube. [\[Link\]](#)
- St. Pierre, K. A., et al. (2012). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. *Applied and Environmental Microbiology*, 78(15), 5344-5346. [\[Link\]](#)
- U.S. Environmental Protection Agency. (1993). an sab report: assessment of potential 2,4-d carcinogenicity review of the epidemiological and. 24d.info. [\[Link\]](#)

- Björklund, N. E., & Erne, K. (1971). Toxicological studies of phenoxyacetic herbicides in animals. *Acta Veterinaria Scandinavica*, 12(2), 248-262. [Link]
- Bradberry, S. M., et al. (2000). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. *Journal of Toxicology: Clinical Toxicology*, 38(2), 111-122. [Link]
- Spampinato, M. V., & Abid, K. (2017). Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist. *The American Journal of the Medical Sciences*, 353(6), 527-534. [Link]
- Charles, J. M., et al. (1996). Comparative Subchronic Studies on 2,4-Dichlorophenoxyacetic Acid, Amine, and Ester in Rats. *Fundamental and Applied Toxicology*, 33(2), 161-165. [Link]
- National Toxicology Program. (2022). NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits: DART Report 07. PubMed. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Biodistribution and pharmacokinetics of I-131 labelled 4-iodophenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Iodophenylacetic acid - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]

- 9. 4-Iodophenoxyacetic acid | C8H7IO2 | CID 137214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Iodophenoxyacetic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Toxicological studies of phenoxyacetic herbicides in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 24d.info [24d.info]
- 13. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Toxicological Profile of 4-Iodophenoxyacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156795#toxicological-profile-of-4-iodophenoxyacetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com